molecular formula C23H21NO5S B2391108 Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate CAS No. 301682-49-5

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate

Cat. No.: B2391108
CAS No.: 301682-49-5
M. Wt: 423.48
InChI Key: RLCFLBWSOQCSPB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound with a molecular formula of C22H19NO5S

Mode of Action

It’s often used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Biochemical Pathways

Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .

Chemical Reactions Analysis

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-4-14-10-15-18(11-17(14)28-12-20(25)27-5-2)29-13(3)21(22(15)26)23-24-16-8-6-7-9-19(16)30-23/h6-11H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFLBWSOQCSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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